4-Pentylbiphenyl chemical structure and properties
4-Pentylbiphenyl chemical structure and properties
An In-Depth Technical Guide to 4-Pentylbiphenyl: Properties, Synthesis, and Applications
Executive Summary
4-Pentylbiphenyl is a biphenyl derivative characterized by a pentyl group attached to one of the phenyl rings. While structurally simple, this molecule serves as a crucial component and synthetic precursor in the field of materials science, particularly in the formulation of liquid crystal mixtures. Its non-polar, elongated molecular shape allows it to integrate seamlessly into liquid crystal hosts, acting as a molecular solvent to modulate critical properties such as viscosity, clearing point, and dielectric anisotropy. This guide provides a comprehensive technical overview of 4-Pentylbiphenyl, detailing its physicochemical properties, spectroscopic signature, a robust synthesis protocol via Suzuki-Miyaura coupling, and its key applications for researchers in materials science and drug development.
Molecular Structure and Physicochemical Properties
Chemical Identity
4-Pentylbiphenyl is an aromatic hydrocarbon. Its identity is defined by the following identifiers.
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IUPAC Name : 4-Pentyl-1,1'-biphenyl
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SMILES : CCCCCc1ccc(cc1)-c2ccccc2
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InChI : 1S/C17H20/c1-2-3-5-8-15-11-13-17(14-12-15)16-9-6-4-7-10-16/h4,6-7,9-14H,2-3,5,8H2,1H3
Caption: Chemical structure of 4-Pentylbiphenyl.
Physicochemical Data
The physical properties of 4-Pentylbiphenyl are critical for its role in material formulations. It exists as a clear, pale yellow liquid at standard ambient temperature and pressure.[1][2] Key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 224.34 g/mol | [3] |
| Physical State | Liquid at 20 °C | [1][2] |
| Density | 0.943 g/mL at 25 °C | [4] |
| Boiling Point | 167 °C at 0.8 kPa (6 mmHg) | [1] |
| Refractive Index (n²⁰/D) | 1.57 | [4] |
| Flash Point | >110 °C (>230 °F) | [4] |
Spectroscopic Characterization (Theoretical)
Definitive characterization and quality control of 4-Pentylbiphenyl rely on standard spectroscopic techniques. While public reference spectra are scarce, the expected spectral features can be reliably predicted from its structure.
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¹H NMR (Proton NMR): The ¹H NMR spectrum provides a distinct fingerprint.
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Aromatic Region (δ 7.2-7.8 ppm): A complex series of multiplets totaling 9 protons would be observed, corresponding to the protons on the two phenyl rings. The protons on the unsubstituted ring will appear as a multiplet integrating to 5H, while the protons on the pentyl-substituted ring will appear as two distinct doublets (each integrating to 2H), characteristic of a 1,4-disubstituted benzene ring.
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Alkyl Region (δ 0.8-2.8 ppm): The pentyl chain protons would be clearly resolved. A triplet at ~2.6-2.7 ppm (2H) corresponds to the benzylic -CH₂- group coupled to the adjacent methylene. A triplet at ~0.9 ppm (3H) corresponds to the terminal methyl (-CH₃) group. The remaining three methylene groups (-CH₂-) in the chain would appear as a series of multiplets between ~1.3-1.7 ppm (6H).
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¹³C NMR (Carbon NMR): The spectrum would show 11 distinct signals (some aromatic carbons may have overlapping chemical shifts).
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Aromatic Region (δ 125-145 ppm): Six signals are expected for the aromatic carbons.
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Alkyl Region (δ 14-36 ppm): Five signals are expected, one for each unique carbon in the pentyl chain.
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Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 224.3. The most prominent fragment would likely be the tropylium-like ion at m/z = 167, resulting from benzylic cleavage (loss of a C₄H₉ radical), which is a characteristic fragmentation pattern for alkylbenzenes.
Synthesis and Purification
The most robust and versatile method for synthesizing 4-Pentylbiphenyl is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This Nobel Prize-winning methodology is favored for its high tolerance of functional groups, mild reaction conditions, and high yields.[5][7] The strategy involves coupling an aryl halide with an arylboronic acid.
Retrosynthetic Approach
Two primary Suzuki coupling pathways are viable for this target:
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Pathway A: Coupling of (4-pentylphenyl)boronic acid with bromobenzene.
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Pathway B: Coupling of 4-bromobiphenyl with a pentyl-organometallic reagent (via its boronic acid derivative).
Pathway A is often preferred due to the commercial availability and stability of the requisite boronic acid.
Detailed Experimental Protocol (Pathway A)
This protocol describes a self-validating system for the synthesis of 4-Pentylbiphenyl. The successful formation of the product is confirmed by the consumption of starting materials and the appearance of a new, less polar spot on TLC, followed by full spectroscopic characterization.
Reaction: (4-pentylphenyl)boronic acid + Bromobenzene → 4-Pentylbiphenyl
Materials:
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(4-pentylphenyl)boronic acid (1.0 eq)
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Bromobenzene (1.1 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
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Sodium Carbonate (Na₂CO₃) (2.5 eq)
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Toluene
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Ethanol
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Deionized Water
Procedure:
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Reactor Setup: To a 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add (4-pentylphenyl)boronic acid and the palladium catalyst, Pd(PPh₃)₄.
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Scientist's Insight: The choice of Pd(PPh₃)₄ is strategic; it is a stable Pd(0) source that readily initiates the catalytic cycle via oxidative addition with bromobenzene.[5] Using an inert atmosphere (nitrogen) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
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Reagent Addition: Add toluene, followed by bromobenzene. Stir the mixture for 10 minutes to ensure dissolution.
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Base Addition: In a separate beaker, dissolve sodium carbonate in a 1:1 mixture of ethanol and deionized water. Add this aqueous base solution to the reaction flask.
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Scientist's Insight: The base is essential for the transmetalation step of the Suzuki cycle, where the organic group is transferred from boron to palladium.[5] A biphasic solvent system (Toluene/Ethanol/Water) is effective for dissolving both the organic reagents and the inorganic base.
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Reaction Execution: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC), eluting with hexane. The reaction is typically complete within 4-6 hours.
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Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel. The organic layer (top) contains the product. Wash the organic layer sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.
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Scientist's Insight: The aqueous washes are critical for removing the inorganic base, unreacted boronic acid, and palladium salts, simplifying the subsequent purification.
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Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel, eluting with pure hexane, to yield 4-Pentylbiphenyl as a clear, colorless to pale yellow oil.
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Validation: Confirm the identity and purity (>98%) of the final product using ¹H NMR, ¹³C NMR, and GC-MS, comparing the data to the theoretical values described in Section 1.3.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 4-Pentylbiphenyl.
Applications in Research and Development
Core Component in Liquid Crystal Formulations
While 4-Pentylbiphenyl itself is not a liquid crystal, its primary application is as a fundamental component in nematic liquid crystal mixtures used in liquid crystal displays (LCDs). Its molecular structure—a rigid biphenyl core with a flexible alkyl chain—is similar to that of many liquid crystal molecules, such as the well-known 4-cyano-4'-pentylbiphenyl (5CB).[8][9]
Mechanism of Action: In a liquid crystal mixture, 4-Pentylbiphenyl acts as a high-performance solvent or host. Its role is to fine-tune the bulk properties of the final formulation:
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Viscosity Reduction: The pentyl chain disrupts strong intermolecular packing, reducing the overall viscosity of the mixture and leading to faster switching times in an LCD.
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Clearing Point Depression: By introducing molecular disorder, it can lower the nemator-isotropic transition temperature (clearing point), allowing the operational temperature range of the display to be adjusted.
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Elastic Constant Modification: The presence of 4-Pentylbiphenyl influences the elastic constants of the mixture, which affects the threshold voltage and electro-optical response of the display.
Caption: Role of 4-Pentylbiphenyl in tuning liquid crystal mixture properties.
Synthetic Intermediate and Research Tool
Beyond liquid crystals, 4-Pentylbiphenyl serves as a valuable building block in organic synthesis. Its biphenyl scaffold is a common motif in pharmaceuticals and advanced materials. Furthermore, its well-defined, non-polar structure makes it an excellent model compound or solvent for fundamental studies in physical chemistry, such as examining the dynamics of molecules in anisotropic environments. A recent study highlighted its potential use as a precursor for folate receptor-targeted imaging agents, demonstrating its relevance to drug development professionals.[3]
Safety and Handling
According to supplier Safety Data Sheets (SDS), 4-Pentylbiphenyl does not meet the criteria for classification in any major hazard class under GHS/CLP regulations.[1] However, as with all laboratory chemicals, appropriate precautions are necessary.
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[1]
-
Handling: Use in a well-ventilated area, such as a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1]
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Storage: Store in a cool, dark, and tightly sealed container. Keep away from strong oxidizing agents.[1]
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Fire Safety: Use dry chemical, foam, or carbon dioxide extinguishers. Avoid using water, as it may spread the fire.[2]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1]
Conclusion
4-Pentylbiphenyl is a deceptively simple molecule with significant technical importance. Its value lies not in its own exotic properties, but in its ability to precisely modify the properties of advanced material formulations, most notably liquid crystal displays. Its straightforward synthesis via robust methods like the Suzuki coupling ensures its availability for both industrial-scale production and academic research. For scientists and researchers, a thorough understanding of its physicochemical characteristics and handling requirements is essential for leveraging its full potential as a formulation component and a versatile synthetic intermediate.
References
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ChemWhat. (n.d.). 4-N-PENTYLBIPHENYL CAS#: 7116-96-3. Retrieved January 30, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Cyano-4'-pentylbiphenyl. PubChem Compound Database. Retrieved January 30, 2026, from [Link]
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Thermo Fisher Scientific. (2024, January 28). 4-Cyano-4'-n-pentylbiphenyl - SAFETY DATA SHEET. Retrieved January 30, 2026, from [Link]
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Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved January 30, 2026, from [Link]
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Singh, R. K., et al. (2022). Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. National Institutes of Health (NIH). Retrieved January 30, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Pentylbiphenyl. PubChem Compound Database. Retrieved January 30, 2026, from [Link]
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MDPI. (2022). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved January 30, 2026, from [Link]
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ResearchGate. (2015). Phase Transformations And Dynamics Of 4-Cyano-4′-Pentylbiphenyl (5cb) By Nuclear Magnetic Resonance, Analysis Differential Scanning Calorimetry, And Wideangle X-Ray Diffraction Analysis. Retrieved January 30, 2026, from [Link]
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved January 30, 2026, from [Link]
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Hu, Q.-Z., & Jang, C.-H. (2011). Orientational behaviour of ultraviolet-tailored 4-cyano-4'-pentylbiphenyl at the aqueous/liquid crystal interface. ResearchGate. Retrieved January 30, 2026, from [Link]
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Stanford University. (2014, February 6). The Suzuki Reaction. Retrieved January 30, 2026, from [Link]
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Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 5CB: Nematic Liquid Crystals for Your Innovations. Retrieved January 30, 2026, from [Link]
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